N-acetyl-3-(2,5-difluorophenyl)-L-alanine
描述
Significance of Unnatural Amino acids in Advanced Research Paradigms
Unnatural amino acids are non-proteinogenic amino acids that are not among the 20 canonical amino acids encoded by the universal genetic code. Their incorporation into peptides and proteins allows for the introduction of novel chemical functionalities, enabling a wide range of applications in research and therapeutics. The ability to introduce specific modifications can profoundly alter the properties of a peptide or protein, including its structure, stability, and biological activity.
The significance of UAAs in advanced research is multifaceted:
Probing Protein Structure and Function: UAAs with unique spectroscopic or reactive properties can be used as probes to study protein folding, dynamics, and interactions in their native environment.
Enhancing Therapeutic Properties: The introduction of UAAs can improve the pharmacokinetic profiles of peptide-based drugs by increasing their resistance to proteolytic degradation, enhancing their stability, and modifying their bioavailability.
Developing Novel Biocatalysts: By expanding the chemical repertoire of enzymes, UAAs can be used to create novel biocatalysts with enhanced or altered activities for applications in industrial and pharmaceutical synthesis.
Engineering Biomaterials: The unique properties of UAAs can be harnessed to design novel biomaterials with tailored structural and functional characteristics.
Contextualizing Fluorinated Amino Acid Derivatives in Peptidic Scaffolds
The strategic incorporation of fluorine into amino acids has become a powerful tool in peptide and protein engineering. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can impart desirable characteristics to peptidic scaffolds.
Fluorinated amino acid derivatives, such as those containing a difluorophenyl group, can influence peptide and protein properties in several ways:
Increased Stability: The presence of fluorine can enhance the metabolic stability of peptides by shielding adjacent peptide bonds from enzymatic cleavage.
Modulation of Hydrophobicity: Fluorination can significantly alter the hydrophobicity of an amino acid side chain, which can in turn affect protein folding, protein-protein interactions, and membrane permeability.
Conformational Control: The steric and electronic effects of fluorine can impose specific conformational constraints on the peptide backbone, leading to the stabilization of desired secondary structures like α-helices or β-sheets.
Probing Molecular Interactions: The fluorine atom can serve as a sensitive NMR probe (¹⁹F-NMR) to study the local environment and interactions of the amino acid within a protein or in complex with other molecules.
A review of synthetic approaches for fluorinated phenylalanines highlights various methods, including the Erlenmeyer azalactone synthesis, to produce derivatives like (S)-N-acetyl-2,5-difluorophenylalanine. nih.gov These synthetic strategies are crucial for making such specialized UAAs available for biochemical and pharmaceutical research. nih.gov
Research Trajectories and Academic Objectives for N-Acetyl-3-(2,5-difluorophenyl)-L-alanine Studies
While specific research trajectories for this compound are not extensively detailed in the current body of scientific literature, its structure suggests several potential avenues for investigation. The N-acetyl group provides a neutral N-terminus, which can be important for mimicking the N-terminal acetylation of natural proteins or for preventing unwanted reactions at the amino group during certain experimental procedures.
Future academic objectives for studies involving this compound could include:
Investigating the Impact on Peptide Conformation: Systematically incorporating this compound into model peptides to study its influence on secondary structure formation and stability using techniques such as circular dichroism and NMR spectroscopy.
Probing Protein-Ligand Interactions: Utilizing the difluorophenyl group as a ¹⁹F-NMR reporter to probe the binding of peptides containing this UAA to their biological targets.
Developing Peptides with Enhanced Biological Activity: Exploring the use of this amino acid to create peptide-based inhibitors or modulators of protein-protein interactions with improved stability and cellular uptake.
Exploring its Role in Medicinal Chemistry: Synthesizing and evaluating derivatives of this compound as potential building blocks for novel therapeutic agents.
The synthesis and characterization of such a specialized UAA is the first critical step in these research endeavors. The availability of this compound from various chemical suppliers indicates that it is accessible for researchers to explore these potential applications.
Structure
3D Structure
属性
IUPAC Name |
(2S)-2-acetamido-3-(2,5-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3/c1-6(15)14-10(11(16)17)5-7-4-8(12)2-3-9(7)13/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRDSRFBLPWNBZ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=C(C=CC(=C1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=C(C=CC(=C1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of N Acetyl 3 2,5 Difluorophenyl L Alanine and Its Conjugates
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
High-resolution NMR spectroscopy is a cornerstone technique for the detailed structural elucidation of N-acetyl-3-(2,5-difluorophenyl)-L-alanine in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provides unambiguous assignment of proton and carbon signals and offers insights into the molecule's conformation.
The ¹H NMR spectrum is expected to show distinct signals for the acetyl methyl group, the α-proton, the β-protons, and the aromatic protons. The chemical shift of the α-proton is influenced by the neighboring acetyl and carboxyl groups. The β-protons are diastereotopic and will appear as a complex multiplet due to coupling with the α-proton and with each other. The 2,5-difluorophenyl group will exhibit a characteristic splitting pattern in the aromatic region of the spectrum due to proton-proton and proton-fluorine couplings.
¹³C NMR spectroscopy complements the proton data, providing chemical shifts for each carbon atom in the molecule, including the carbonyl carbons of the acetyl and carboxylic acid groups, the α- and β-carbons, the acetyl methyl carbon, and the carbons of the difluorophenyl ring. The carbons directly bonded to fluorine will show characteristic large one-bond carbon-fluorine coupling constants (¹JCF), while other carbons in the ring will exhibit smaller two- and three-bond couplings.
Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are used to correlate directly bonded proton and carbon atoms, confirming assignments. The through-bond correlations observed in a Correlation Spectroscopy (COSY) experiment help to establish the connectivity of the proton spin systems, for instance, tracing the path from the α-proton to the β-protons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established chemical shift ranges for similar N-acetylated amino acids and fluorinated aromatic compounds.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Remarks |
|---|---|---|---|
| Acetyl CH₃ | ~2.0 | ~23 | Singlet |
| α-CH | ~4.7 | ~53 | Multiplet |
| β-CH₂ | ~3.1 - 3.3 | ~37 | Multiplet (Diastereotopic) |
| Aromatic CH (C3', C4', C6') | ~7.0 - 7.2 | ~115 - 118 | Multiplets, showing H-F and H-H coupling |
| Aromatic C-F (C2', C5') | - | ~156 - 159 | Doublet (¹JCF) |
| Aromatic C-CH₂ (C1') | - | ~128 | Triplet (small JCF) |
| Acetyl C=O | - | ~172 | - |
| Carboxyl C=O | - | ~175 | - |
Mass Spectrometry for Precise Molecular Identification and Purity Assessment
Mass spectrometry (MS) is a highly sensitive technique used to determine the precise molecular weight of this compound and to assess its purity. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), can confirm the elemental composition of the molecule with high accuracy.
In electrospray ionization (ESI), a common soft ionization technique, the compound is typically observed as protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. The measured mass-to-charge ratio (m/z) of these ions allows for the experimental determination of the molecular weight. For this compound (C₁₁H₁₁F₂NO₃), the theoretical monoisotopic mass is approximately 243.0707 Da. HRMS can measure this mass with an error of less than 5 parts per million (ppm), providing strong evidence for the compound's identity.
Tandem mass spectrometry (MS/MS) is employed to further confirm the structure by analyzing the fragmentation pattern of the parent ion. Collision-induced dissociation (CID) of the [M+H]⁺ ion would be expected to produce characteristic fragment ions. Common fragmentation pathways for N-acetylated amino acids include the loss of water (-18 Da), the loss of the acetyl group (-42 Da), and cleavage of the amide bond.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Theoretical m/z | Predicted Major Fragment Ions (from [M+H]⁺) | Predicted Fragment m/z |
|---|---|---|---|---|
| [M+H]⁺ | C₁₁H₁₂F₂NO₃⁺ | 244.0780 | Loss of H₂O | 226.0674 |
| [M-H]⁻ | C₁₁H₁₀F₂NO₃⁻ | 242.0629 | Loss of CO₂ | 198.0731 |
| Loss of CH₂=C=O (ketene) | 202.0881 | |||
| Loss of COOH and CH₃CN | 127.0350 (Difluorobenzyl cation) |
The purity of the compound can be assessed by LC-MS, where the integrated peak area of the target compound is compared to the total ion chromatogram. The absence of significant impurity peaks indicates high purity.
X-ray Crystallography for Solid-State Structural Elucidation of Derivatives and Complexes
While obtaining a single crystal of this compound itself may be challenging, X-ray crystallography is an invaluable tool for determining the precise three-dimensional atomic arrangement of its derivatives or when it is co-crystallized with other molecules. This technique provides definitive information on bond lengths, bond angles, and torsion angles in the solid state.
For a crystalline derivative, the analysis would reveal the conformation of the molecule, including the orientation of the difluorophenyl ring relative to the amino acid backbone. Intermolecular interactions, such as hydrogen bonding and aromatic stacking, which dictate the crystal packing, can also be elucidated. For instance, hydrogen bonds involving the amide proton, the carbonyl oxygen of the acetyl group, and the carboxylic acid moiety are expected to be key features in the crystal lattice.
The crystallographic data obtained would include the unit cell parameters (a, b, c, α, β, γ), the space group, and the atomic coordinates of each atom in the asymmetric unit. This information is crucial for understanding the solid-state properties and for computational modeling studies. Based on similar N-acetylated amino acids, a common crystal system would be orthorhombic or monoclinic.
Table 3: Representative Crystallographic Data for an N-Acetylated Amino Acid Derivative This table presents plausible data for a derivative of this compound based on known structures of similar compounds.
| Parameter | Illustrative Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.8 |
| b (Å) | 9.5 |
| c (Å) | 22.0 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1212.2 |
| Z (Molecules per unit cell) | 4 |
Circular Dichroism (CD) Spectroscopy for Chiral Purity and Secondary Structure Analysis in Bioconjugates
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed circularly polarized light and right-handed circularly polarized light by chiral molecules. It is a powerful technique for assessing the chiral purity of this compound and for studying the secondary structure of peptides and proteins into which it has been incorporated.
As an L-amino acid derivative, this compound is expected to exhibit a characteristic CD spectrum. The spectrum is typically dominated by electronic transitions of the amide and carboxyl chromophores in the far-UV region (around 190-240 nm). A positive Cotton effect around 210-220 nm is generally characteristic of the n→π* transition of the carboxyl group in L-amino acids. The corresponding D-enantiomer would show a mirror-image spectrum with a negative Cotton effect in the same region. This allows for the sensitive determination of enantiomeric excess.
Table 4: Expected Circular Dichroism Features for this compound and its Bioconjugates
| Sample | Wavelength Region (nm) | Expected CD Signal Characteristics | Information Obtained |
|---|---|---|---|
| This compound | ~210 - 220 | Positive Cotton effect | Confirmation of L-configuration, chiral purity |
| Bioconjugate (α-helical) | ~192, 208, 222 | Positive band at ~192 nm, negative bands at ~208 and ~222 nm | Presence and integrity of α-helical secondary structure |
| Bioconjugate (β-sheet) | ~195, 218 | Positive band at ~195 nm, negative band at ~218 nm | Presence and integrity of β-sheet secondary structure |
Computational Chemistry and Molecular Modeling of N Acetyl 3 2,5 Difluorophenyl L Alanine and Its Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of N-acetyl-3-(2,5-difluorophenyl)-L-alanine. These calculations can predict the molecule's geometry, electron distribution, and orbital energies, which are fundamental to its reactivity.
The introduction of two fluorine atoms on the phenyl ring is expected to significantly influence the electronic structure compared to its non-fluorinated counterpart, N-acetyl-L-phenylalanine. Fluorine, being highly electronegative, withdraws electron density from the aromatic ring, which can affect the molecule's polarity and its ability to participate in various interactions.
Key electronic properties that can be calculated include the dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.
Table 1: Calculated Electronic Properties of N-acetyl-phenylalaninyl amide (NAPA) in Different Environments
This data is for a related compound and is used here for illustrative purposes.
| Property | Gas Phase | Non-Polar Solvent | Polar Solvent |
| Dipole Moment (D) | ~2.5 | ~3.0 | ~3.35 |
| HOMO-LUMO Gap (eV) | No significant change | No significant change | No significant change |
Data sourced from a computational study on N-acetyl-phenylalaninyl amide (NAPA). banglajol.info
For this compound, it is anticipated that the dipole moment would be higher than that of NAPA due to the electronegative fluorine atoms. The HOMO-LUMO gap might also be affected, potentially influencing its reactivity in biological systems.
Molecular Dynamics Simulations for Conformational Landscape and Solvent Interactions
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of this compound and its interactions with the surrounding solvent molecules, typically water. These simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior.
The conformational flexibility of this molecule is largely determined by the rotation around its single bonds, described by dihedral angles (phi, psi, and chi). MD simulations can reveal the preferred conformations of the molecule in solution and the energy barriers between them. The study of a similar molecule, acetylated and amidated phenylalanine (NAFA), has shown that it can adopt various backbone conformations. nih.gov
Interactions with water are critical for the behavior of any molecule in a biological environment. MD simulations can be used to calculate radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute. nih.gov This provides detailed information about the hydration shell of this compound and how it might interact with its environment. The fluorinated phenyl ring, in particular, will have a unique hydration pattern compared to a non-fluorinated ring.
Table 2: Representative Dihedral Angles for Different Conformations of N-acetyl-phenylalanine Analogues
This data is based on studies of related compounds and illustrates the types of conformations that could be studied.
| Conformation | Phi (φ) Angle (°) | Psi (ψ) Angle (°) | Chi1 (χ1) Angle (°) |
| Beta-sheet like | -120 | 120 | -60 or 180 |
| Helical like | -60 | -40 | 60 |
| Turn like | -80 | 0 | 180 |
These values are representative and can vary depending on the specific analogue and its environment.
Molecular Docking Studies with Biological Targets for Related N-Acetylated Amino Acids
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies can be used to identify potential biological targets, such as enzymes or receptors, and to estimate the binding affinity.
N-acetylated amino acids have been shown to interact with a variety of biological targets. For instance, some have been investigated as inhibitors of enzymes like histone deacetylases (HDACs) or as ligands for various receptors. mdpi.comnih.gov The presence of the difluorophenyl group in this compound makes it an interesting candidate for targeting proteins where halogen bonding or specific hydrophobic interactions are important for binding.
A typical molecular docking study involves preparing the 3D structures of the ligand (this compound) and the target protein, and then using a scoring function to evaluate the different possible binding poses. The docking score provides an estimate of the binding free energy.
Table 3: Illustrative Molecular Docking Scores of a Hypothetical N-acetylated Amino Acid with a Protein Target
This table is for illustrative purposes to demonstrate the type of data obtained from molecular docking studies.
| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Hypothetical N-acetylated amino acid | Enzyme X | -8.5 | Tyr123, Phe256, Arg301 |
| Reference Inhibitor | Enzyme X | -9.2 | Tyr123, Phe256, His298 |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies through Computational Approaches
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. drugdesign.org For a series of analogues of this compound, these studies could help in understanding how modifications to the structure, such as the position and number of fluorine atoms, affect their biological function.
QSAR models are mathematical equations that relate the biological activity to various molecular descriptors. These descriptors can be physicochemical properties (like hydrophobicity, electronic effects, and steric parameters) or 3D properties derived from the molecular structure. A well-validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thus guiding the design of more potent molecules.
Table 4: Example of Descriptors Used in a 3D-QSAR Model for a Series of Phenylalanine Derivatives
This table illustrates the types of descriptors and their contributions in a hypothetical QSAR model.
| Descriptor Type | Field | Favorable Contribution | Unfavorable Contribution |
| Steric | CoMFA | Bulky groups in this region increase activity. | Bulky groups in this region decrease activity. |
| Electrostatic | CoMFA | Positive charge in this region increases activity. | Negative charge in this region increases activity. |
| Hydrophobic | CoMSIA | Hydrophobic groups in this region increase activity. | Hydrophilic groups in this region increase activity. |
| H-bond Donor | CoMSIA | H-bond donors in this region increase activity. | - |
| H-bond Acceptor | CoMSIA | H-bond acceptors in this region increase activity. | - |
CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are common 3D-QSAR methods. researchgate.netmdpi.com
Biochemical Interactions and Enzymatic Transformations of N Acetylated Phenylalanine Derivatives
Substrate Specificity and Catalytic Mechanisms of Aminoacylases and Amidohydrolases on N-Acetylated Amino Acids
N-acetylated amino acids, including aromatic derivatives like N-acetyl-3-(2,5-difluorophenyl)-L-alanine, are primarily metabolized through hydrolysis by a class of enzymes known as aminoacylases and other amidohydrolases. These enzymes catalyze the cleavage of the N-acyl group to yield a free amino acid and a carboxylic acid. capes.gov.br
Aminoacylases are zinc-dependent metalloenzymes that play a role in the catabolism of N-terminally acetylated proteins and the salvage of N-acetylated amino acids. capes.gov.brtaylorandfrancis.com There are three main types of aminoacylases with distinct substrate specificities. taylorandfrancis.comnih.gov Aminoacylase 1 (ACY1) typically deacetylates neutral aliphatic N-acyl-α-amino acids. Aminoacylase 2, or aspartoacylase, shows strict specificity for N-acetyl-L-aspartate. Of particular relevance to this compound is Aminoacylase 3 (AA3), which preferentially deacetylates Nα-acetylated aromatic amino acids, such as N-acetyl-L-tyrosine. nih.gov Given its structure as an N-acetylated derivative of a fluorinated phenylalanine, this compound is anticipated to be a substrate for AA3.
The catalytic mechanism of these enzymes involves the coordination of the substrate within the active site. nih.gov Crystal structure analysis of Aminoacylase 3 with its substrate N-acetyl-l-tyrosine reveals that the N-acetyl-α-amino carboxylic acid (NAACA) portion of the substrate is tightly bound through multiple hydrogen bonds and coordination with the catalytic zinc ion. nih.govnih.gov The substrate's acetyl oxygen coordinates with the zinc and accepts hydrogen bonds from arginine residues, while the α-carboxylic group forms a salt bridge with another arginine and a hydrogen bond with asparagine. This binding positions the amide bond for nucleophilic attack and subsequent hydrolysis. nih.gov The specificity for aromatic side chains is mediated by van der Waals interactions within a dynamic pocket of the active site. nih.govnih.gov
Amidohydrolases are a broader superfamily of enzymes that also includes members capable of hydrolyzing N-acetylated amino acids. ebi.ac.uk For instance, certain members of the MEROPS peptidase family M20D are known to act on N-acetyl-L-amino acids. ebi.ac.uk These enzymes are also typically metallohydrolases, utilizing a zinc ion in their active site to facilitate the cleavage of the amide bond. ebi.ac.uk
| Enzyme | Common Substrates | Relevance to this compound |
|---|---|---|
| Aminoacylase 1 (ACY1) | N-acetylated neutral aliphatic amino acids (e.g., methionine, alanine (B10760859), leucine) taylorandfrancis.com | Low, as it does not prefer aromatic side chains. |
| Aminoacylase 2 (Aspartoacylase) | N-acetyl-L-aspartate nih.gov | None, highly specific for its substrate. |
| Aminoacylase 3 (AA3) | N-acetylated aromatic amino acids (e.g., tyrosine, phenylalanine) nih.gov | High, as the target compound is an N-acetylated aromatic amino acid derivative. |
Role of N-Acetylation in Metabolic Pathways of Unnatural Amino Acids
N-acetylation is a significant metabolic pathway for both endogenous and exogenous compounds, including unnatural amino acids (UAAs). This biochemical modification can alter the solubility, transport, and biological activity of the parent molecule. The enzymatic synthesis of N-acetylated amino acids is typically catalyzed by N-acetyltransferase (NAT) enzymes, which transfer an acetyl group from acetyl-CoA to the amino group of the amino acid. ontosight.ai
For natural amino acids like L-phenylalanine, N-acetylation can serve as an alternative metabolic route, particularly when the primary pathway is impaired, as seen in the genetic disorder phenylketonuria (PKU), where patients excrete large amounts of N-acetyl-L-phenylalanine. ontosight.ai The catabolism of these N-acetylated compounds is then handled by aminoacylases, which hydrolyze them back to the free amino acid and acetate. mdpi.com
In the context of unnatural amino acids, such as fluorinated phenylalanine derivatives, N-acetylation plays a multifaceted role. It can be a deliberate synthetic modification to create prodrugs or a metabolic consequence of introducing a xenobiotic compound into a biological system. nih.gov N-acetylated fluorophenylalanine has been noted as a component in the development of antiviral and anticancer drug conjugates. nih.gov The acetylation can serve to mask the reactive amine group, potentially altering the molecule's interaction with biological targets until the acetyl group is removed by amidohydrolases like aminoacylases. capes.gov.br This process of acetylation followed by deacetylation is a key aspect of xenobiotic metabolism and detoxification. capes.gov.brmdpi.com
| Enzyme Class | Function | Reaction |
|---|---|---|
| N-Acetyltransferases (NATs) | Anabolism (Synthesis) | L-Amino Acid + Acetyl-CoA → N-Acetyl-L-Amino Acid + CoA |
| Aminoacylases / Amidohydrolases | Catabolism (Hydrolysis) | N-Acetyl-L-Amino Acid + H₂O → L-Amino Acid + Acetate capes.gov.br |
Interaction with Amino Acid Transporters (e.g., LAT1) as observed for N-acetylated Analogues
The transport of large neutral amino acids, including phenylalanine and its analogues, across cellular membranes is predominantly mediated by the L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5. scienceopen.comnih.gov LAT1 is highly expressed at physiological barriers like the blood-brain barrier and is overexpressed in many types of cancer cells, making it a crucial transporter for nutrient supply and a target for drug delivery. nih.govsolvobiotech.commdpi.com
Substrate recognition by LAT1 has specific structural requirements. It necessitates the presence of both a free α-amino group and a α-carboxylic acid group, along with a large, hydrophobic, and often aromatic side chain. scienceopen.com Phenylalanine is a canonical substrate for LAT1. nih.gov The difluorophenyl moiety of this compound fits the requirement for a large, lipophilic side chain that would likely be recognized by the transporter's binding pocket.
However, the N-acetylation of the α-amino group fundamentally alters the molecule's ability to interact with LAT1. The free primary amine is critical for binding to the transporter. scienceopen.com Modifying this group via acetylation typically abolishes or significantly reduces the compound's affinity for LAT1. This is supported by studies on other N-acetylated analogues. For instance, while the LAT1 inhibitor nanvuranlat binds with high affinity, its N-acetylated metabolite shows a substantially reduced affinity for the transporter, although it retains selectivity. researchgate.net In another example, N-acetylation was found to shift the transport of leucine (B10760876) from amino acid transporters to monocarboxylate transporters. youtube.com Therefore, it is highly probable that this compound is not a substrate for LAT1 and would not be efficiently transported into cells via this carrier. Instead, it would first require deacetylation by extracellular or cell-surface aminoacylases to release the free amino acid, 3-(2,5-difluorophenyl)-L-alanine, which could then be recognized and transported by LAT1.
| Feature | Description | Impact of N-Acetylation |
|---|---|---|
| Transporter Function | Na⁺-independent exchange of large neutral amino acids (e.g., phenylalanine, leucine). solvobiotech.com | N/A |
| Key Substrate Requirements | Free α-amino group, α-carboxylic acid group, large neutral/aromatic side chain. scienceopen.com | The acetyl group blocks the essential α-amino group. |
| Affinity of Phenylalanine Analogues | High, due to the aromatic side chain. nih.gov | Expected to be very low or non-existent for the N-acetylated form. researchgate.net |
| Transport of this compound | Unlikely. The compound would need to be hydrolyzed to its free amino acid form first. | Prevents direct transport via LAT1. |
Investigation of its Potential as a Precursor in Biosynthetic or Enzymatic Derivatization Pathways
N-acetylated amino acids are valuable intermediates in both chemical and enzymatic synthesis, and this compound is well-suited for such applications.
In chemical synthesis, particularly in peptide synthesis, the N-acetyl group serves as an effective protecting group for the amine functionality. magritek.com This protection prevents the amino group from participating in unwanted side reactions, thereby allowing for selective modification of the carboxylic acid group. After the desired chemical transformations are complete, the acetyl group can be removed under specific conditions to yield the free amine.
In the realm of biocatalysis, N-acetylated amino acids are primary substrates for the enzymatic resolution of racemic mixtures. Since many chemical syntheses of amino acids result in a D,L-racemate, separating the desired enantiomer is crucial, especially for pharmaceutical applications. This can be achieved with high efficiency and enantioselectivity using aminoacylases. google.com The enzyme selectively catalyzes the hydrolysis of the N-acetyl group from the L-enantiomer (e.g., this compound), leaving the N-acetyl-D-enantiomer unreacted. taylorandfrancis.comresearchgate.net The resulting free L-amino acid and the unreacted N-acetyl-D-amino acid have different chemical properties (e.g., solubility), allowing for their straightforward separation.
Furthermore, this compound serves as a direct precursor to the unnatural amino acid 3-(2,5-difluorophenyl)-L-alanine. Fluorinated amino acids are of great interest for protein engineering, where their incorporation can enhance protein stability, alter enzymatic activity, or serve as probes for studying protein structure and function. nih.govresearchgate.net By generating the pure L-amino acid via enzymatic deacetylation, this compound can be made available for incorporation into peptides and proteins. It can also be a starting material in chemo-enzymatic pathways; for example, N-acetylated amino acids are used in syntheses like the Erlenmeyer-Plöchl reaction to produce α-keto acids, which are themselves versatile intermediates for various amino acid derivatives. researchgate.net
| Application Area | Role of the Compound | Description |
|---|---|---|
| Biocatalytic Resolution | Substrate | Used for the separation of enantiomers. Aminoacylase selectively hydrolyzes the L-form, enabling purification of the L- or D-amino acid. google.com |
| Chemical/Peptide Synthesis | Protected Amino Acid | The N-acetyl group protects the amine, allowing for selective reactions at the carboxyl terminus. magritek.com |
| Protein Engineering | Precursor | Deacetylation provides 3-(2,5-difluorophenyl)-L-alanine for site-specific incorporation into proteins to modify their properties. nih.gov |
| Chemo-enzymatic Synthesis | Starting Material | Can be used in multi-step synthetic pathways to generate other complex molecules or amino acid derivatives. researchgate.net |
Applications in Synthetic Biology and Protein Engineering with N Acetyl 3 2,5 Difluorophenyl L Alanine
Genetic Code Expansion Strategies for Site-Specific Incorporation into Proteins
Genetic code expansion is a powerful technology that allows for the incorporation of non-canonical amino acids (ncAAs) with novel functionalities into proteins at specific sites. nih.govresearchgate.net This is typically achieved by repurposing a codon, often a stop codon like amber (TAG), to encode the new amino acid. researchgate.net This technique opens up possibilities for creating proteins with enhanced or novel properties. mdpi.com
Currently, there is no published research specifically demonstrating the site-specific incorporation of N-acetyl-3-(2,5-difluorophenyl)-L-alanine into proteins using genetic code expansion strategies. The successful incorporation of any ncAA, including this one, would depend on the development of a dedicated orthogonal translation system.
Orthogonal Translation Systems for Non-Canonical Amino Acid Incorporation
An orthogonal translation system (OTS) is a key component for site-specific ncAA incorporation. biorxiv.org It consists of an aminoacyl-tRNA synthetase (aaRS) and its corresponding transfer RNA (tRNA) that function independently of the host cell's own translational machinery. researchgate.net This orthogonality ensures that the ncAA is not incorporated at unintended sites and that the host's normal protein synthesis is not disrupted. google.com
For the incorporation of this compound, a novel OTS would be required. This system would need to meet several criteria:
The orthogonal aaRS (O-aaRS) must specifically recognize and charge this compound.
The O-aaRS should not recognize any of the 20 canonical amino acids.
The orthogonal tRNA (O-tRNA) must be specifically acylated by the O-aaRS.
The O-tRNA should not be recognized by any of the host's endogenous aaRSs.
The ncAA-charged O-tRNA must be able to deliver the amino acid to the ribosome in response to a reassigned codon.
The development of such a system for this compound has not been reported in the scientific literature.
Engineering of Aminoacyl-tRNA Synthetases for Enhanced Specificity and Efficiency
The core of developing an OTS is the engineering of the aminoacyl-tRNA synthetase. mdpi.com This is typically achieved through directed evolution, a process that mimics natural selection in the laboratory to evolve proteins with desired properties. nih.gov The process generally involves creating a large library of aaRS mutants and then applying both positive and negative selection pressures to identify variants that can specifically recognize the target ncAA. acs.org
Table 1: General Steps in Directed Evolution of an Aminoacyl-tRNA Synthetase
| Step | Description |
| Library Creation | A large number of mutants of a starting aaRS are generated, typically through error-prone PCR or other mutagenesis techniques. |
| Positive Selection | Cells containing the aaRS library are grown in the presence of the ncAA and a reporter gene with a premature stop codon. Only cells with an active aaRS that can incorporate the ncAA will produce the full-length reporter protein and survive. |
| Negative Selection | Surviving cells are then grown in the absence of the ncAA. Cells with an aaRS that can incorporate any of the canonical amino acids will produce the reporter protein and be eliminated. |
| Iteration | The cycle of positive and negative selection is repeated to enrich for aaRS variants with high specificity and efficiency for the target ncAA. |
While this is a well-established methodology, there are no published reports of its application to engineer an aminoacyl-tRNA synthetase for this compound. researchgate.net
Peptidomimetic Design and Synthesis Utilizing this compound as a Building Block
Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved properties such as enhanced stability and bioavailability. mdpi.com The incorporation of ncAAs is a common strategy in peptidomimetic design. nih.govuminho.pt
There is no specific information in the literature on the use of this compound as a building block in peptidomimetic design and synthesis. However, its structure suggests it could potentially be used to introduce conformational constraints or new interactions in a peptide scaffold.
Incorporation into Conformationally Constrained Peptides and Macrocycles
Conformationally constrained peptides and macrocycles often exhibit improved binding affinity and specificity for their targets. nih.govmdpi.com The incorporation of ncAAs can help to induce specific secondary structures or to facilitate cyclization. rsc.orgacs.org
While the specific use of this compound in this context has not been documented, fluorinated amino acids are known to influence peptide conformation due to the unique properties of the fluorine atom, such as its size and electronegativity. The difluorophenyl group could potentially engage in specific interactions and help to pre-organize the peptide backbone into a desired conformation.
Modulation of Protein-Protein Interactions via Engineered Peptidic Scaffolds
Protein-protein interactions (PPIs) are involved in a vast array of biological processes, and their dysregulation is often associated with disease. nih.gov Peptides and peptidomimetics that can disrupt or stabilize PPIs are therefore of great therapeutic interest. rsc.orgrsc.org Engineered peptidic scaffolds incorporating ncAAs can be designed to mimic the binding interface of one of the protein partners. nih.govresearchgate.net
No studies have been published that describe the use of this compound to modulate PPIs. In principle, the difluorophenyl side chain could be designed to fit into a hydrophobic pocket at a PPI interface, and the fluorine atoms could potentially form specific interactions, such as halogen bonds, to enhance binding affinity.
Development of Chemical Probes and Biosensors for Biological Systems
Non-canonical amino acids are valuable tools for the development of chemical probes and biosensors. uci.edunih.gov They can be designed to carry unique functionalities, such as fluorescent groups or reactive handles for bioorthogonal chemistry, allowing for the study of biological processes in living cells. nih.govbiosynth.com
There is no evidence in the scientific literature of this compound being used in the development of chemical probes or biosensors. The difluorophenyl group does not have intrinsic properties, such as fluorescence, that would make it a direct reporter. However, it could potentially be further functionalized to incorporate a reporter group. The development of protein-based biosensors often relies on the incorporation of ncAAs that can act as the sensing element, triggering a detectable signal upon interaction with an analyte. nih.govrsc.orgresearchgate.net
Table 2: Potential Roles of ncAAs in Biosensor Development
| Application | Description of ncAA Role |
| Fluorescent Probes | The ncAA contains a fluorescent side chain, allowing for direct visualization of the protein of interest. |
| Bioorthogonal Handles | The ncAA has a side chain with a unique chemical group (e.g., an azide (B81097) or alkyne) that can be specifically labeled with a probe molecule. researchgate.net |
| Sensing Elements | The ncAA's properties change upon interaction with a specific analyte, leading to a change in the protein's overall signal (e.g., a change in fluorescence). |
The application of this compound in any of these roles would first require its successful incorporation into a protein, which has not yet been reported.
The incorporation of non-canonical amino acids is a cornerstone of modern synthetic biology and protein engineering, enabling the creation of proteins and peptides with novel functions and enhanced properties. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical characteristics that the fluorine atom imparts. This compound serves as a specialized building block in this field. The introduction of fluorine into the phenylalanine side chain can modulate acidity, hydrophobicity, and conformation, while also improving the bioavailability of the resulting molecule nih.gov.
The strategic placement of fluorine atoms on the phenyl ring can lead to peptides and proteins with increased metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, which can extend the shelf life and in vivo half-life of therapeutic proteins and peptide-based agents nih.gov. Furthermore, the increased hydrophobicity associated with fluorination can enhance binding affinity within hydrophobic pockets of target enzymes or receptors nih.gov. In protein engineering, the incorporation of fluorinated residues like 3-(2,5-difluorophenyl)-L-alanine can be used to probe protein structure and dynamics. The fluorine-19 (¹⁹F) nucleus has a distinct NMR signal, allowing for high-resolution studies of protein-ligand interactions and conformational changes without interference from the background signals of the protein itself nih.gov.
Rational Design of Bioactive Molecules Incorporating this compound Motifs
Rational design is a targeted approach in drug discovery and molecular biology that involves creating molecules with a specific biological function based on the three-dimensional structure and mechanism of the biological target. This process contrasts with traditional screening methods by using computational modeling and a deep understanding of molecular interactions to predict how a designed molecule will bind to and modulate its target, such as an enzyme or receptor. The goal is to design compounds with high potency and selectivity, thereby maximizing therapeutic effects.
This compound is a valuable component in the rational design of new bioactive molecules, particularly peptides and peptidomimetics. Its structure offers a unique combination of features that can be exploited to fine-tune molecular interactions and improve pharmacological properties.
Key Contributions of the this compound Motif:
Modulation of Aromatic Interactions: The two electron-withdrawing fluorine atoms on the phenyl ring significantly alter its electronic properties. This modification can influence or engineer specific interactions within a protein's active site, such as cation-π or π-π stacking interactions, which are critical for molecular recognition and binding affinity nih.gov.
Enhanced Metabolic Stability: The strength of the C-F bond makes the aromatic ring resistant to enzymatic hydroxylation, a common metabolic pathway for deactivating phenylalanine-containing compounds. Incorporating this motif can thus increase the metabolic stability and duration of action of a bioactive peptide nih.gov.
Increased Lipophilicity: Fluorination increases the lipophilicity of the amino acid side chain. This can enhance the ability of a peptide to cross cell membranes and improve its binding to hydrophobic pockets within a target protein, potentially increasing its potency nih.gov.
Conformational Control: The bulky, fluorinated ring can introduce steric constraints that favor specific backbone and side-chain conformations. In rational design, this is used to lock a peptide into its bioactive conformation, reducing the entropic penalty of binding and increasing affinity.
¹⁹F NMR Probe for Binding Studies: The presence of fluorine allows for the use of ¹⁹F NMR spectroscopy to directly observe the binding of the molecule to its target. This provides valuable experimental data to validate computational models and understand the structural basis of the interaction nih.gov.
The rational design process for an inhibitor using this motif might involve computationally docking the this compound fragment into the active site of a target enzyme. Researchers would analyze how the difluorophenyl ring interacts with amino acid residues and use this information to build out the rest of the molecule to optimize binding and achieve potent and selective inhibition.
The following table summarizes the key properties of the this compound motif relevant to rational design.
| Property | Advantage in Rational Design | Scientific Basis |
| Electron-Withdrawing Phenyl Ring | Modulates cation-π and π-π stacking interactions for tailored binding affinity. | The high electronegativity of fluorine alters the quadrupole moment of the aromatic ring. nih.gov |
| Enhanced Hydrophobicity | Improves binding to hydrophobic pockets and can increase cell permeability. | Fluorine substitution increases the lipophilicity of the molecule. nih.gov |
| Metabolic Resistance | Increases the in vivo half-life of the designed molecule. | The high strength of the carbon-fluorine bond resists oxidative metabolism. nih.gov |
| ¹⁹F NMR Signature | Allows for direct experimental validation of binding and structural studies. | The ¹⁹F nucleus is a sensitive and specific NMR probe. nih.gov |
| N-Terminal Acetylation | Provides a stable, neutral cap, making it suitable as a defined building block or peptidomimetic. | The acetyl group removes the positive charge of the N-terminal amine. |
Below is a table summarizing research findings related to the incorporation of fluorinated phenylalanine analogs, which underpins the design principles discussed.
| Research Area | Finding | Implication for Design |
| Enzyme Inhibition | Fluorinated phenylalanine analogs have been used as key building blocks for potent inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4). nih.gov | The unique electronic and steric properties of the fluorinated ring can be optimized for high-affinity binding to enzyme active sites. |
| Protein Stability | Incorporation of fluorinated aromatic amino acids can enhance the thermal and chemical stability of proteins and peptides. nih.gov | Bioactive molecules can be designed to be more robust and have a longer shelf life. |
| Peptide-Receptor Interactions | Fluorinated phenylalanine has been used to probe and confirm the existence of cation-π interactions between peptide ligands and their receptors. | The motif can be used to design peptides with enhanced and more specific receptor binding. |
| Structural Biology | ¹⁹F NMR studies on proteins containing fluorinated amino acids provide insights into protein folding, dynamics, and ligand binding events. nih.gov | Enables detailed experimental analysis to guide and validate the rational design process. |
Future Research Directions and Translational Potential
Exploring Novel Biocatalytic Routes for Derivatization and Functionalization
Traditional chemical synthesis methods for modifying complex molecules often require harsh reaction conditions and can produce unwanted byproducts. numberanalytics.com Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a more sustainable and highly selective alternative. numberanalytics.comnih.gov Future research will likely focus on harnessing enzymes for the derivatization and functionalization of N-acetyl-3-(2,5-difluorophenyl)-L-alanine and its core structure.
Enzymes such as hydrolases could be explored for the selective removal of the N-acetyl group, yielding 3-(2,5-difluorophenyl)-L-alanine for further use. Other enzyme classes, like oxidoreductases and transaminases, could be engineered to introduce new functional groups onto the phenyl ring or the alanine (B10760859) backbone, creating a diverse library of novel compounds. nih.govpolimi.it This approach offers high stereoselectivity, ensuring the production of specific isomers, which is crucial for pharmaceutical applications. polimi.it The development of chemo-enzymatic pathways, which combine traditional chemistry with biocatalysis, could provide efficient, multi-step routes to complex derivatives starting from basic precursors. polimi.it
| Reaction Type | Biocatalytic Approach | Advantages of Biocatalysis | Conventional Chemical Approach | Challenges of Chemical Approach |
|---|---|---|---|---|
| Deacetylation | Use of Acylase or Amidase enzymes | High selectivity, mild aqueous conditions, minimal byproducts | Acid or base-catalyzed hydrolysis | Harsh conditions (e.g., refluxing acid), potential for racemization, side reactions |
| Ring Functionalization (e.g., Hydroxylation) | Engineered Cytochrome P450 monooxygenases | High regio- and stereoselectivity | Electrophilic aromatic substitution | Poor control of position, requires protecting groups, harsh reagents |
| Amine Group Modification | Transaminase enzymes for amine transfer | Stereospecific, environmentally benign | Reductive amination of a keto-acid precursor | Use of metal catalysts, stoichiometric reagents |
Integration into Advanced Drug Discovery Platforms as a Non-Canonical Amino Acid Scaffold
Non-canonical amino acids (ncAAs), which are not among the 20 standard protein-building amino acids, are expanding the toolkit of medicinal chemists. thedailyscientist.orgnih.gov Incorporating ncAAs into peptides can enhance their drug-like properties. nih.govnih.gov The core structure, 3-(2,5-difluorophenyl)-L-alanine, serves as a valuable scaffold for designing novel therapeutics, particularly peptidomimetics. nih.gov
The introduction of the difluorophenyl group can significantly improve a peptide's metabolic stability by making it resistant to enzymatic degradation. numberanalytics.comnih.gov Furthermore, the fluorine atoms can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. numberanalytics.comresearchgate.net These properties are highly desirable in drug development. nih.gov Advanced platforms like mRNA display and solid-phase peptide synthesis can facilitate the incorporation of this scaffold into large libraries of peptide candidates for screening against various disease targets. nih.govmdpi.com
| Property | Rationale for Improvement | Impact on Drug Discovery |
|---|---|---|
| Metabolic Stability | The strong carbon-fluorine bond can block sites of enzymatic degradation by proteases. numberanalytics.com | Increased in vivo half-life, potentially allowing for less frequent dosing. |
| Binding Affinity | Fluorine can participate in unique non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) within a target's binding pocket. nih.gov | Enhanced potency and selectivity for the biological target. |
| Lipophilicity & Permeability | Fluorine substitution increases lipophilicity, which can aid in passive diffusion across biological membranes. numberanalytics.comresearchgate.net | Improved oral bioavailability and ability to reach intracellular targets. |
| Conformational Control | The bulky, fluorinated side chain can restrict the conformational flexibility of the peptide backbone, locking it into a bioactive shape. nih.gov | Higher affinity and specificity for the target receptor. |
Advancements in In Vitro and In Vivo Protein Modification Technologies
The ability to incorporate ncAAs like 3-(2,5-difluorophenyl)-L-alanine directly into proteins offers a powerful tool for probing and engineering protein function. rsc.org For ribosomal incorporation in vivo, the N-acetyl group would first need to be removed. The resulting amino acid could then be introduced into the cellular machinery.
A key technology for in vivo incorporation is the use of orthogonal translation systems. thedailyscientist.org This involves an engineered aminoacyl-tRNA synthetase (aaRS) and a corresponding tRNA pair that is specific for the ncAA and does not interfere with the cell's natural protein synthesis machinery. thedailyscientist.org This allows for the site-specific insertion of the fluorinated amino acid in response to a unique codon, enabling the creation of proteins with novel functions or properties. nih.gov
In vitro methods, such as solid-phase peptide synthesis (SPPS) and native chemical ligation, allow for the precise, chemical construction of proteins containing one or more ncAAs. nih.gov These techniques provide direct access to modified proteins for structural and functional studies without the complexities of cellular systems.
| Technology | Environment | Description | Application |
|---|---|---|---|
| Orthogonal Translation Systems | In Vivo | Utilizes an engineered tRNA/aminoacyl-tRNA synthetase pair to incorporate an ncAA at a specific codon during ribosomal protein synthesis. thedailyscientist.org | Creating novel enzymes, labeling proteins in living cells for imaging. nih.gov |
| Solid-Phase Peptide Synthesis (SPPS) | In Vitro | Stepwise chemical synthesis of a peptide chain on a solid support, allowing for the inclusion of various ncAAs. nih.gov | Synthesis of peptide drugs, creation of protein fragments for ligation. |
| Native Chemical Ligation | In Vitro | A chemical method to join two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine. nih.gov | Construction of large, modified proteins that are difficult to produce through other means. |
| Precursor-Directed Biosynthesis | In Vivo | Involves feeding a culture of an organism with the fluorinated amino acid, which may then be incorporated into naturally produced peptides or proteins. nih.govmdpi.com | Generation of novel fluorinated natural products like lipopeptides. mdpi.com |
Interdisciplinary Approaches for Comprehensive Understanding of Fluorinated Amino Acid Biology
A full understanding of the biological impact of this compound and related compounds requires collaboration across multiple scientific disciplines. By integrating insights from different fields, researchers can build a complete picture from the molecular to the organismal level.
Chemical biology provides the tools to synthesize novel fluorinated probes and incorporate them into biological systems. rsc.org Structural biology techniques, such as X-ray crystallography and NMR spectroscopy, can reveal how the presence of fluorine atoms alters the three-dimensional structure of peptides and proteins, thereby affecting their function. Computational chemistry allows for the prediction of these structural changes and their effects on binding interactions. Finally, proteomics and metabolomics can provide a global view of how the introduction of a fluorinated amino acid affects cellular networks and metabolic pathways.
| Discipline | Key Contributions | Example Research Question |
|---|---|---|
| Chemical Biology | Synthesis of fluorinated amino acids and development of methods for their incorporation into proteins. rsc.org | How can we efficiently and specifically label a target protein with 3-(2,5-difluorophenyl)-L-alanine in a living cell? |
| Structural Biology | Determination of high-resolution structures of peptides and proteins containing fluorinated residues. | How does the difluorophenyl side chain orient itself in the active site of an enzyme? |
| Computational Chemistry | Modeling of conformational preferences, binding energies, and electronic properties of fluorinated molecules. nih.gov | Can we predict which fluorination pattern will lead to the tightest binding for a peptide ligand? |
| Proteomics | Analysis of global changes in protein expression and post-translational modifications in response to fluorinated compounds. | Does the misincorporation of a fluorinated amino acid induce a cellular stress response? mdpi.com |
常见问题
Basic Research Questions
Q. What are the established synthetic routes for N-acetyl-3-(2,5-difluorophenyl)-L-alanine, and how do reaction conditions influence yield?
- Methodology : A common approach involves acetylation of 3-(2,5-difluorophenyl)-L-alanine using acetyl chloride or acetic anhydride in anhydrous solvents (e.g., dichloromethane) under basic catalysis (e.g., triethylamine). Reaction optimization should focus on temperature control (0–25°C) to minimize racemization .
- Key Challenges : Fluorinated aromatic rings may introduce steric and electronic effects, requiring longer reaction times or elevated temperatures for complete acetylation. Purity can be verified via HPLC (C18 column, 0.1% TFA/ACN gradient) .
Q. How can researchers confirm the enantiomeric purity of this compound?
- Analytical Workflow : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and UV detection at 254 nm. Compare retention times with D/L enantiomer standards. Alternatively, circular dichroism (CD) spectroscopy can validate optical activity .
- Validation : Cross-reference with X-ray crystallography data (if available) to resolve ambiguities in stereochemical assignments .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Core Methods :
- NMR : ¹H/¹³C NMR (DMSO-d6) to confirm acetyl group (δ ~2.0 ppm) and fluorophenyl substituents (δ ~6.8–7.5 ppm). ¹⁹F NMR can resolve fluorine environments .
- HRMS : High-resolution mass spectrometry (ESI+) to verify molecular ion [M+H]⁺ (theoretical m/z 244.08 for C₁₁H₁₂F₂NO₃⁺) .
Advanced Research Questions
Q. How do fluorination patterns (2,5-difluoro vs. 3,5-difluoro) on the phenyl ring affect the compound’s metabolic stability in pharmacokinetic studies?
- Experimental Design :
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS. Compare half-life (t₁/₂) between 2,5- and 3,5-difluoro analogs.
- Structure-Activity Insight : 2,5-Substitution may reduce cytochrome P450-mediated oxidation due to steric hindrance near metabolically labile sites .
Q. What strategies resolve contradictory data in crystallographic vs. computational modeling of this compound’s conformation?
- Resolution Protocol :
Perform X-ray diffraction to obtain a crystal structure (if feasible).
Compare with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to assess intramolecular H-bonding or torsional angles.
Validate using solid-state NMR to detect dynamic disorder in crystalline phases .
Q. How can researchers optimize solid-phase synthesis protocols for incorporating this compound into peptide chains?
- Advanced Methodology :
- Resin Selection : Use Fmoc-protected this compound on Wang resin.
- Coupling Conditions : Activate with HBTU/DIPEA in DMF, monitoring by Kaiser test.
- Challenge : Fluorophenyl groups may hinder coupling efficiency; iterative microwave-assisted synthesis (50°C, 10 min) improves yield .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility profiles across solvents?
- Troubleshooting :
- Solvent Screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 2–9). Note that fluorinated aryl groups enhance solubility in polar aprotic solvents but reduce it in water.
- Dynamic Light Scattering (DLS) : Check for aggregation in aqueous solutions, which may falsely suggest low solubility .
Q. What factors explain variability in biological activity assays involving this compound?
- Critical Parameters :
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